
1,5-Naphthalenediamine
Overview
Description
1,5-Naphthalenediamine (CAS: 2243-62-1; molecular formula: C₁₀H₁₀N₂; molecular weight: 158.2 g/mol) is an aromatic diamine consisting of a naphthalene backbone with amino groups at the 1,5-positions . It appears as a gray-to-black crystalline solid with a melting point of 185–187°C and moderate solubility in polar organic solvents like ethanol, ether, and chloroform . Its IUPAC InChIKey is KQSABULTKYLFEV-UHFFFAOYSA-N, and it is used extensively in organic synthesis, particularly as a precursor for dyes, polymers, and functionalized materials .
Key applications include:
- Phosgenation to produce 1,5-naphthalene diisocyanate (NDI), a critical component in polyurethane synthesis .
- Semiconductor materials: Derivatives like naphthalene bis-oxindole, synthesized via acylation and cyclization, exhibit high charge carrier mobility in organic thin-film transistors .
- Analytical chemistry: As a matrix in MALDI mass spectrometry imaging (MSI) for visualizing small molecules in biological tissues .
Mechanism of Action
Target of Action
1,5-Naphthalenediamine, also known as 1,5-Diaminonaphthalene, is an organic compound primarily used in organic synthesis . It has been reported to be a precursor for synthesizing nitrogen-containing arenes and other targets of interest .
Mode of Action
It is known to interact with biological systems, leading to various effects. For instance, it has been found to be genotoxic in bacteria, both in the presence and absence of a metabolic activation system . It also has skin sensitizing effects in guinea pigs .
Biochemical Pathways
It has been reported to induce carcinogenesis, suggesting that it may interfere with normal cellular pathways
Pharmacokinetics
It is known that the absorption of this compound through the skin can occur
Result of Action
This compound has been found to have carcinogenic effects in certain organisms. In female rats, oral administration of this compound led to adenomas and carcinomas of the clitoris, and stromatous polyps in the endometrium . In male and female mice, adenomas of the thyroid were observed . These findings suggest that this compound can induce a process of carcinogenesis by corrupting normal cellular pathways .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . This suggests that the compound’s action, efficacy, and stability can be influenced by the environmental context.
Biochemical Analysis
Biochemical Properties
1,5-Naphthalenediamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to neutralize acids in exothermic reactions, forming salts and water. This compound can interact with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides . Additionally, this compound has been used as a matrix in matrix-assisted laser desorption ionization (MALDI) for amino acid sequencing and disulfide bond mapping .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce transformations in cell lines, indicating its potential impact on cellular function . Furthermore, this compound has been associated with carcinogenic effects in certain cell types, leading to the development of tumors in animal models .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can form inclusion complexes with β-cyclodextrin and yttrium metal complexes, which exhibit “sandwich”-type structures . These interactions can lead to variations in the electrochemical and optical properties of the compound, influencing its activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to undergo electropolymerization in aqueous zinc batteries, which can affect its stability and degradation . Long-term studies have shown that this compound can maintain its activity over multiple cycles without significant capacity decay .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to cause reduced body weight gains and food consumption in rats . Higher doses have been associated with the development of tumors in various organs, including the thyroid, liver, and lungs . These findings highlight the importance of dosage in determining the compound’s impact on health.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the xenobiotic metabolic process . It interacts with enzymes and cofactors that regulate glucose and lipid metabolism, influencing metabolic flux and metabolite levels . These interactions can have systemic effects on energy homeostasis and physiological functions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s solubility and partition coefficient play a role in its localization and accumulation . Additionally, its interaction with cellular components can influence its distribution and activity.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These factors can affect its activity and function within the cell.
Biological Activity
1,5-Naphthalenediamine (1,5-NDA), a compound with the chemical formula CHN, has garnered significant attention in scientific research due to its diverse biological activities. This article explores its properties, including antimicrobial, antioxidant, and potential carcinogenic effects, supported by various studies and data tables.
This compound is characterized by two amino groups located at the 1 and 5 positions of the naphthalene ring. Its synthesis often involves the reduction of naphthalene derivatives or through specific chemical reactions involving diazotization.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of 1,5-NDA. Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains, particularly:
- Escherichia coli
- Staphylococcus aureus
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values for these bacteria have been reported as follows:
Bacterial Strain | MIC (mg/mL) |
---|---|
Escherichia coli | 7.5 |
Staphylococcus aureus | 7.5 |
Candida albicans | Active |
Interestingly, 1,5-NDA showed no activity against Salmonella typhimurium . The compounds derived from it also demonstrated varying degrees of antifungal activity against Candida species.
Antioxidant Activity
This compound has been studied for its antioxidant properties. It has been shown to scavenge free radicals effectively. The DPPH radical trapping activity was measured using various concentrations of the compound, revealing a percentage inhibition comparable to standard antioxidants like ascorbic acid:
Concentration (mg/mL) | % Inhibition |
---|---|
3.125 | Low |
100 | Moderate |
50 | High |
The highest recorded antioxidant activity was approximately 75.476 ± 5.070% , indicating that while effective, its potency may be modest compared to other known antioxidants .
Potential Carcinogenicity
Despite its beneficial biological activities, 1,5-NDA is also recognized for its potential carcinogenic effects. Studies have indicated that repeated exposure can lead to adverse effects in various organs such as the thyroid and reproductive organs in animal models . The International Agency for Research on Cancer (IARC) classifies it as potentially carcinogenic based on available evidence from animal studies.
Case Studies and Research Findings
Several case studies have highlighted the dual nature of 1,5-NDA's biological activity:
- Study on Antimicrobial Efficacy : A study conducted by Sharma et al. demonstrated that various naphthalenediamine derivatives exhibited strong antibacterial properties against Gram-positive bacteria but were ineffective against Gram-negative strains like E. coli at lower concentrations .
- Antioxidant Mechanism Investigation : Research published in Chemical Biology explored the radical scavenging mechanism of 1,5-NDA and its derivatives, providing theoretical insights into their antioxidant capabilities .
Scientific Research Applications
Matrix-Assisted Laser Desorption/Ionization (MALDI)
In analytical chemistry, 1,5-DAN serves as a matrix in MALDI mass spectrometry for imaging small endogenous molecules. The compound's properties allow for effective ionization of analytes while minimizing background noise. Studies have shown that using 1,5-DAN hydrochloride enhances the visualization of metabolic pathways in biological tissues .
Case Study: Ischemic Brain Damage
Research utilizing 1,5-DAN hydrochloride in MALDI MSI has demonstrated its effectiveness in studying metabolic alterations in rat brain tissues subjected to ischemic conditions. This application highlights its role in understanding disease mechanisms at a molecular level .
Bioanalytical Applications
Electrochemical Biosensors
1,5-Naphthalenediamine-modified electrodes have been developed for bioanalytical applications, particularly in detecting specific biomolecules. For example, films created from 1,5-DAN have been employed to detect cellobiose dehydrogenase genes with high sensitivity and specificity. These biosensors are promising tools for environmental monitoring and clinical diagnostics .
Summary of Applications
Field | Application | Significance |
---|---|---|
Materials Science | Polymeric nanoparticles | Drug delivery and catalysis |
Analytical Chemistry | MALDI mass spectrometry | Visualization of metabolic pathways |
Bioanalytical Chemistry | Electrochemical biosensors | Detection of biomolecules |
Q & A
Basic Questions
Q. What are the critical safety protocols for handling 1,5-naphthalenediamine in laboratory settings?
- Methodological Answer : this compound is classified as harmful (H351: suspected carcinogen) and environmentally hazardous (H410). Safe handling requires:
- Personal Protective Equipment (PPE) : N95 respirators, nitrile gloves, and chemical-resistant goggles to prevent inhalation, skin contact, and eye exposure .
- Engineering Controls : Use fume hoods for synthesis or weighing procedures to minimize airborne exposure .
- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .
- Waste Disposal : Follow EPA guidelines for hazardous organic amines. Incinerate in a certified facility with afterburners to prevent toxic byproduct release .
Q. What experimental methods are used to determine the solubility and stability of this compound?
- Methodological Answer :
- Solubility : Perform gravimetric analysis by dissolving this compound in solvents (e.g., ethanol, DMSO) at 20°C under controlled agitation. Centrifuge to separate undissolved particles and quantify via UV-Vis spectroscopy (λ = 270 nm) .
- Stability : Conduct accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C). Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase) and identify degradation products using LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in carcinogenicity data for this compound?
- Methodological Answer : Discrepancies arise from study models (e.g., in vitro vs. rodent bioassays) and exposure durations. To address this:
- Mechanistic Studies : Investigate DNA adduct formation using P-postlabeling assays in human hepatocyte cultures .
- Chronic Exposure Models : Administer this compound (50–200 mg/kg/day) to transgenic mice (e.g., Tg.rasH2) for 6–12 months. Compare tumor incidence with controls and validate via histopathology .
- Meta-Analysis : Pool data from NCI carcinogenicity databases and apply Hill’s criteria (e.g., dose-response, biological plausibility) to assess evidence strength .
Q. What experimental designs are optimal for evaluating gene expression changes induced by this compound?
- Methodological Answer :
- Transcriptomic Profiling : Use ribo-depletion RNA-seq on HepG2 cells exposed to this compound (IC = 12 µM) at 18 hours and 3 weeks. Compare fold-change values (FRO) against controls (e.g., dimethylnitrosamine as a positive control) .
- Microarray Validation : Confirm differentially expressed genes (e.g., CYP1A1, NQO1) via 1-color microarrays with Benjamini-Hochberg correction for false discovery rates .
- Pathway Analysis : Apply DAVID or KEGG tools to identify enriched pathways (e.g., oxidative stress response, apoptosis) .
Q. How can the environmental mobility and biodegradation of this compound be quantified?
- Methodological Answer :
- Soil Mobility : Measure soil-water partition coefficient (K) using batch equilibrium tests. A K of 5,000 suggests low mobility, but validate via column leaching experiments under simulated rainfall .
- Biodegradation : Use OECD 301F tests with activated sludge inoculum. Monitor BOD (0% degradation in 28 days) and analyze metabolites via GC-MS .
- QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC for Daphnia magna) using EPI Suite or TEST software .
Q. Notes
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The most direct structural analogs are 1,8-naphthalenediamine (1,8-NDA) and 2,6-naphthalenediamine (2,6-NDA). Key differences include:
Key Observations :
- The 1,5-isomer exhibits superior thermal stability compared to 1,8-NDA, making it preferable for high-temperature polymer applications .
- Solubility: 1,5-NDA dissolves more readily in ethanol and chloroform than 1,8-NDA, which impacts their utility in solution-based syntheses .
Reactivity and Chemical Behavior
- Phosgenation : 1,5-NDA reacts with bis(trichloromethyl) carbonate (BTC) to form NDI with minimal byproducts, whereas 1,8-NDA produces urea derivatives under similar conditions due to steric hindrance .
- Schiff Base Formation : 1,5-NDA forms stable imine bonds (C=N) with aldehydes, enabling the synthesis of photovoltaic materials (e.g., ND1–ND9 derivatives) with tunable bandgaps .
Research Findings :
- NDI Synthesis : The 1,5-isomer achieves 97.5% yield in hydrogenation reactions using palladium catalysts, whereas 1,8-NDA requires costly isomer separation .
- Environmental Impact : 1,5-NDA has a low bioconcentration factor (BCF = 1.5 in carp), indicating minimal environmental persistence compared to other aromatic amines .
Data Tables
Table 1: Solubility in Selected Solvents (298.15 K)
Solvent | 1,5-NDA (mol/L) | 1,8-NDA (mol/L) |
---|---|---|
Ethanol | 0.12 | 0.09 |
Chloroform | 0.15 | 0.07 |
Water | 0.001 | 0.003 |
Properties
IUPAC Name |
naphthalene-1,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSABULTKYLFEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2N)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2, Array | |
Record name | 1,5-NAPHTHALENEDIAMINE | |
Source | CAMEO Chemicals | |
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Record name | 1,5-NAPHTHALENEDIAMINE | |
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Related CAS |
155055-89-3 | |
Record name | 1,5-Naphthalenediamine, homopolymer | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID3020916 | |
Record name | 1,5-Naphthalenediamine | |
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Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,5-naphthalenediamine appears as colorless to pale purple crystals or lavender powder. (NTP, 1992), Colorless to light purple solid; [ICSC] Sensitive to prolonged exposure to air; [CAMEO] Powder; [MSDSonline], COLOURLESS-TO-LIGHT-PURPLE CRYSTALS. | |
Record name | 1,5-NAPHTHALENEDIAMINE | |
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Boiling Point |
Sublimes (NTP, 1992), Boiling point: sublimes, sublimes | |
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Flash Point |
226 °C | |
Record name | 1,5-Naphthalenediamine | |
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Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992), Soluble in benzene and ethanol, In water, 380 mg/l @ 25 °C, ... It is soluble in alcohol, ether, and chloroform., Solubility in water, g/100ml at 20 °C: 0.004 | |
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Density |
1.4 (NTP, 1992) - Denser than water; will sink, 1.4 g/cu cm @ 25 °C, 1.4 g/cm³ | |
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Vapor Pressure |
0.0000293 [mmHg], Vapor pressure, Pa at 20 °C: 0.0000023 | |
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Color/Form |
Colorless prisms | |
CAS No. |
2243-62-1 | |
Record name | 1,5-NAPHTHALENEDIAMINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,5-Diaminonaphthalene | |
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Record name | 1,5-Naphthalenediamine | |
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Record name | 1,5-Naphthalenediamine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3020916 | |
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Record name | 1,5-naphthylenediamine | |
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Record name | 1,5-NAPHTHYLENEDIAMINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13PD3J52LK | |
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Record name | 1,5-NAPHTHALENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4118 | |
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Record name | 1,5-NAPHTHALENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0668 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Melting Point |
374 °F (NTP, 1992), 190 °C, 187 °C | |
Record name | 1,5-NAPHTHALENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20722 | |
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Record name | 1,5-NAPHTHALENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4118 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,5-NAPHTHALENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0668 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.